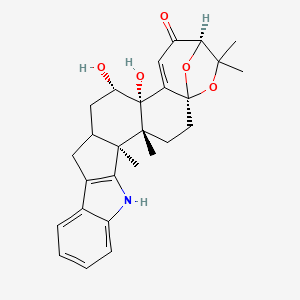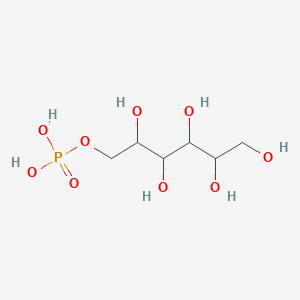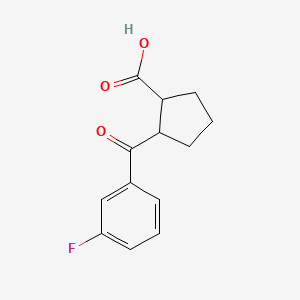
8-chloro-1,3-dimethyl-7H-purine-2,6-dione;N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 8-chloro-1,3-dimethyl-7H-purine-2,6-dione;N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine is a complex chemical entity that combines two distinct molecular structures. The first part, 8-chloro-1,3-dimethyl-7H-purine-2,6-dione, is a derivative of theophylline, a well-known stimulant and bronchodilator. The second part, N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine, is a derivative of phenothiazine, which is commonly used in antipsychotic medications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-1,3-dimethyl-7H-purine-2,6-dione typically involves the chlorination of theophylline. This process can be carried out by reacting theophylline with chlorine gas in the presence of a suitable solvent such as carbon tetrachloride or nitrobenzene, and a catalyst like iodine . The reaction is conducted at temperatures below 80°C initially, followed by an increase to 90-95°C to ensure complete chlorination .
For the synthesis of N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine, a common method involves the alkylation of phenothiazine with N,N-dimethyl-3-chloropropylamine under basic conditions . The reaction is typically carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the purine ring, potentially converting the 8-chloro group to a hydrogen atom.
Substitution: Both the purine and phenothiazine parts can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated purine derivatives.
Substitution: Various substituted purine and phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
The compound has diverse applications in scientific research:
Wirkmechanismus
The compound exerts its effects through multiple mechanisms:
8-chloro-1,3-dimethyl-7H-purine-2,6-dione: Acts as a bronchodilator by inhibiting phosphodiesterase, leading to increased levels of cyclic AMP and subsequent relaxation of bronchial smooth muscle.
N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine: Functions as an antipsychotic by blocking dopamine receptors in the brain, thereby reducing symptoms of psychosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Theophylline: Similar to 8-chloro-1,3-dimethyl-7H-purine-2,6-dione but lacks the chlorine atom.
Chlorpromazine: A phenothiazine derivative similar to N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine but with different substituents on the phenothiazine ring.
Uniqueness
The uniqueness of 8-chloro-1,3-dimethyl-7H-purine-2,6-dione;N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine lies in its dual functionality, combining the bronchodilator effects of the purine derivative with the antipsychotic properties of the phenothiazine derivative .
Eigenschaften
CAS-Nummer |
7009-67-8 |
|---|---|
Molekularformel |
C24H27ClN6O2S |
Molekulargewicht |
499.0 g/mol |
IUPAC-Name |
8-chloro-1,3-dimethyl-7H-purine-2,6-dione;N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine |
InChI |
InChI=1S/C17H20N2S.C7H7ClN4O2/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h3-6,8-11H,7,12-13H2,1-2H3;1-2H3,(H,9,10) |
InChI-Schlüssel |
CZANOGSGRGNFPB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.CN(C)CCCN1C2=CC=CC=C2SC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Methoxybenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14111320.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14111322.png)

![1-(4-tert-butylbenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111329.png)

![2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B14111348.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14111357.png)
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B14111360.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14111378.png)
![(1R,2S,4R,6R,7S,8R,9S,12S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol](/img/structure/B14111383.png)
